molecular formula C24H24N2O3 B11233898 N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Cat. No.: B11233898
M. Wt: 388.5 g/mol
InChI Key: PDECQPOIUAHVRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-4-aminophenyl furan-2-carboxylate with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating certain types of cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death. Additionally, it can cause cell cycle arrest by upregulating p53 and p21, which are key regulators of the cell cycle .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-methyl-4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-17-16-19(11-12-20(17)26-22(27)21-10-7-15-29-21)25-23(28)24(13-5-6-14-24)18-8-3-2-4-9-18/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27)

InChI Key

PDECQPOIUAHVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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